molecular formula C4H10ClNS B13729865 (trans)-2-Mercaptocyclobutylamine hydrochloride CAS No. 38238-25-4

(trans)-2-Mercaptocyclobutylamine hydrochloride

Cat. No.: B13729865
CAS No.: 38238-25-4
M. Wt: 139.65 g/mol
InChI Key: RMVOJBZIVYFSOQ-MMALYQPHSA-N
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Description

(trans)-2-Mercaptocyclobutylamine hydrochloride is a chemical compound with a unique structure that includes a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-2-Mercaptocyclobutylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with thiol and amine reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(trans)-2-Mercaptocyclobutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (trans)-2-Mercaptocyclobutylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of mercapto and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its reactivity and functional groups make it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (trans)-2-Mercaptocyclobutylamine hydrochloride involves its interaction with molecular targets through its mercapto and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar structure but lacks the mercapto group.

    2-Mercaptocyclobutanone: Contains a ketone group instead of an amine.

    Cyclobutanethiol: Similar structure but lacks the amine group.

Uniqueness

(trans)-2-Mercaptocyclobutylamine hydrochloride is unique due to the presence of both mercapto and amine groups on a cyclobutane ring

Properties

CAS No.

38238-25-4

Molecular Formula

C4H10ClNS

Molecular Weight

139.65 g/mol

IUPAC Name

[(1S,2S)-2-sulfanylcyclobutyl]azanium;chloride

InChI

InChI=1S/C4H9NS.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1

InChI Key

RMVOJBZIVYFSOQ-MMALYQPHSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1[NH3+])S.[Cl-]

Canonical SMILES

C1CC(C1[NH3+])S.[Cl-]

Origin of Product

United States

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